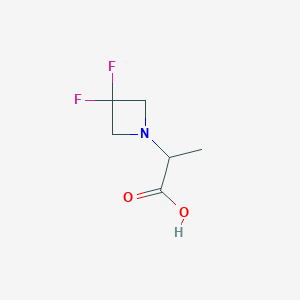

![molecular formula C13H16N4 B1482216 7-ciano-6-ciclopropil-1-isobutil-1H-imidazo[1,2-b]pirazola CAS No. 2098013-57-9](/img/structure/B1482216.png)

7-ciano-6-ciclopropil-1-isobutil-1H-imidazo[1,2-b]pirazola

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C12H17N3 . The IUPAC name is 6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.28 g/mol . It has a topological polar surface area of 22.2 Ų, suggesting it has some degree of polarity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has two rotatable bonds .Aplicaciones Científicas De Investigación

Farmacología

En farmacología, los derivados de imidazol como el 7-ciano-6-ciclopropil-1-isobutil-1H-imidazo[1,2-b]pirazola se exploran por su potencial terapéutico. Exhiben un amplio espectro de actividades biológicas, incluyendo propiedades antibacterianas, antivirales y antifúngicas . Estos compuestos también se investigan por sus efectos antiinflamatorios y antitumorales, lo que los convierte en valiosos en el desarrollo de nuevos medicamentos.

Agricultura

Los derivados de imidazol son significativos en la agricultura, particularmente como agentes antifúngicos. Sus robustas propiedades antimicrobianas pueden aprovecharse para proteger los cultivos de diversas enfermedades, lo que podría conducir al desarrollo de nuevos agroquímicos que ayuden a aumentar el rendimiento de los cultivos y la seguridad alimentaria .

Ciencia de Materiales

En la ciencia de materiales, la funcionalización de los andamios de imidazol es de interés debido a sus posibles aplicaciones en la creación de nuevos materiales con propiedades únicas. Estos materiales podrían tener una mejor solubilidad, estabilidad y podrían usarse en diversas aplicaciones industriales, incluido el desarrollo de nuevos polímeros y revestimientos .

Ciencia Ambiental

El estudio de los derivados de imidazol se extiende a la ciencia ambiental, donde se pueden utilizar para desarrollar sensores e indicadores para el monitoreo ambiental. Sus propiedades químicas permiten la detección de contaminantes y toxinas, contribuyendo a los esfuerzos de protección ambiental .

Bioquímica

En bioquímica, los anillos de imidazol son parte de la estructura central de muchas moléculas biológicas, como la histidina y las purinas. Los derivados como el this compound se pueden utilizar para estudiar los mecanismos enzimáticos, las interacciones de proteínas y otros procesos bioquímicos .

Medicina

Médicamente, los derivados de imidazol se utilizan en la síntesis de varios fármacos. Sirven como intermediarios clave en la producción de medicamentos para tratar afecciones como la artritis reumatoide, las úlceras gástricas e incluso ciertos tipos de cáncer. La versatilidad del anillo de imidazol lo convierte en un componente crucial en el diseño y descubrimiento de fármacos .

Mecanismo De Acción

Target of Action

Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been found to exhibit diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .

Pharmacokinetics

One study showed that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Análisis Bioquímico

Biochemical Properties

6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the malononitrile group, which is a strong electron-withdrawing group. This interaction is crucial for the compound’s biochemical activity, as it affects the electron density and reactivity of the molecule . Additionally, the compound has been shown to interact with proaromatic electron-donor groups, further modulating its biochemical properties .

Cellular Effects

The effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect pathways related to energy metabolism, such as glycolysis and oxidative phosphorylation . Additionally, it can modulate the activity of enzymes involved in lipid and amino acid metabolism .

Transport and Distribution

The transport and distribution of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism . The precise localization of the compound can determine its biological effects and therapeutic potential .

Propiedades

IUPAC Name |

6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPBMSGSMDXLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)

![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)

![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)

![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482153.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1482155.png)

![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)